N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-[(2,4-Dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-methylpyrazole substituent at position 6 and a 2,4-dimethoxybenzylamine group at position 4. This compound is hypothesized to exhibit kinase inhibitory activity, similar to other pyrimidine-based analogs targeting enzymes like CDK2 .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-8-21-22(10-12)17-7-16(19-11-20-17)18-9-13-4-5-14(23-2)6-15(13)24-3/h4-8,10-11H,9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRRALCWJDNWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Pyrazole Functionalization
For regioselective pyrazole attachment, pre-functionalized pyrimidines are employed:
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Starting Material : 4-Chloro-6-iodopyrimidine.
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Coupling : React with 4-methylpyrazole using CuI/L-proline catalysis in DMSO at 110°C.
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Yield : 58%.
Synthesis of Intermediate B: (2,4-Dimethoxyphenyl)methanamine
Reductive Amination of 2,4-Dimethoxybenzaldehyde
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Reaction : 2,4-Dimethoxybenzaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol.
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Conditions : RT, 24 hours, pH 4–5 (acetic acid).
Final Coupling: Buchwald–Hartwig Amination
Palladium-Catalyzed C–N Bond Formation
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Reactants : Intermediate A (4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine) and Intermediate B ((2,4-dimethoxyphenyl)methanamine).
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Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 equiv).
Side Reactions : Competitive hydrolysis of the chloro group to hydroxyl may occur, necessitating anhydrous conditions.
Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient pyrimidines, SNAr offers an alternative:
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Conditions : Intermediate A, Intermediate B, DIPEA (3 equiv), DMF, 120°C, 24 hours.
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Yield : 48%.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 63 | 95 |
| SNAr | None | DMF | 120 | 48 | 88 |
Key Findings :
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Buchwald–Hartwig amination provides higher yields and purity due to superior regiocontrol.
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SNAr is cost-effective but suffers from lower efficiency.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine-H), 7.92 (s, 1H, pyrazole-H), 6.52–6.48 (m, 2H, aryl-H), 4.62 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
Scale-Up and Process Optimization
Catalytic Efficiency
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Pd Loading Reduction : Using BrettPhos precatalyst (2 mol%) with K₃PO₄ in t-BuOH improves turnover number (TON = 315).
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Solvent Switch : Replacing toluene with cyclopentyl methyl ether (CPME) enhances solubility and reduces environmental impact.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Coupling
Amination Side Reactions
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)₃ (1 mol%) and thiol catalysts achieves C–N coupling at RT, yielding 57% product.
Flow Chemistry
Continuous-flow reactors reduce reaction time (4 hours vs. 18 hours) and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
Molecular Structure:
- The structure includes a pyrimidine core substituted with a dimethoxyphenyl group and a pyrazole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. For instance, research published in various journals has shown that derivatives of pyrazole-pyrimidine compounds can inhibit cell proliferation in several cancer cell lines.
Case Study:
A study investigated the cytotoxic effects of a related compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting potential for developing new anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via caspase activation |
| N-(2,4-dimethoxyphenyl)methyl derivative | MCF-7 | 10 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study:
In a model of rheumatoid arthritis, the administration of the compound reduced levels of TNF-alpha and IL-6, demonstrating significant anti-inflammatory activity .
| Model | Cytokine Levels (pg/mL) | Treatment Group |
|---|---|---|
| Control | 200 | - |
| Treated | 80 | N-(2,4-dimethoxyphenyl)methyl derivative |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including:
- Formation of the pyrimidine backbone.
- Introduction of the pyrazole group through appropriate coupling reactions.
- Functionalization with the dimethoxyphenyl moiety.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific kinases or interact with DNA, leading to changes in cellular functions.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The table below highlights key structural and functional differences between the main compound and its analogs:
Key Structural and Functional Insights
Core Flexibility: The pyrimidine core in the main compound allows for regioselective substitutions, unlike pyridazine () or pyrazolo-pyrimidine () cores. Pyridazine analogs may exhibit altered binding due to nitrogen positioning .
Substituent Effects: Position 4: The 2,4-dimethoxybenzyl group in the main compound likely improves membrane permeability compared to ’s 4-methoxyphenyl group, which lacks the flexible methylene bridge.
Biological Activity :
- The CDK2 inhibitor in shares a pyrimidine scaffold but differs in substitution patterns. Its 5-chloro and 1,3-dimethylpyrazole groups may enhance potency but introduce toxicity risks .
- The pyrazolo-pyrimidine in has a higher molecular weight (395.8 vs. ~380), which might limit blood-brain barrier penetration compared to the main compound .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity arise from its hybrid heterocyclic core (pyrimidine and pyrazole) and substituents. The 2,4-dimethoxybenzyl group enhances lipophilicity and potential π-π stacking with biological targets, while the 4-methylpyrazole moiety may act as a hydrogen bond acceptor. The pyrimidine core provides a rigid scaffold for target binding. Structural analogs with similar frameworks have demonstrated kinase inhibition and receptor modulation .
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1 : Preparation of a 4-chloropyrimidine intermediate via nucleophilic substitution.
- Step 2 : Coupling the chloropyrimidine with 4-methylpyrazole under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) or Ullmann-type reactions.
- Step 3 : Reductive amination or alkylation to introduce the 2,4-dimethoxybenzyl group. Critical conditions include inert atmosphere (N₂/Ar), controlled temperature (60–100°C), and catalysts like Pd(PPh₃)₄ or CuI .
Q. How can purity and structural integrity be validated post-synthesis?
- HPLC/GC-MS : For purity assessment (≥95% threshold).
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrazole C-H resonances at δ 7.5–8.5 ppm; dimethoxybenzyl OCH₃ at δ 3.7–3.9 ppm).
- HRMS : To verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity in pyrazole-pyrimidine coupling be optimized?
Regioselectivity depends on:
- Catalyst choice : Pd-based catalysts favor C4 coupling on pyrimidine, while Cu-mediated reactions may alter selectivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Lower temps (50–70°C) reduce side reactions. Example: A Pd(OAc)₂/Xantphos system in DMF at 80°C achieved >90% yield in analogous pyrimidine couplings .
Q. What advanced techniques resolve structural ambiguities in derivatives?
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray crystallography | Confirms absolute configuration | Resolution <1.0 Å; hydrogen bonding networks (e.g., N–H⋯N interactions) |
| 2D NMR (COSY, NOESY) | Maps spatial proximity of substituents | Cross-peaks between pyrazole H and pyrimidine CH₃ groups |
| DFT calculations | Predicts electronic properties | HOMO-LUMO gaps correlate with redox stability |
Q. How do substituent modifications on the pyrimidine ring affect target interactions?
Systematic SAR studies are critical:
- Electron-withdrawing groups (e.g., NO₂) : Increase binding affinity to ATP-binding pockets (e.g., kinases).
- Bulky substituents (e.g., CF₃) : Enhance selectivity by steric hindrance. Example: Replacing the 4-methyl group in pyrazole with a trifluoromethyl group increased IC₅₀ against EGFR by 10-fold in analogs .
Q. What strategies mitigate solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to stabilize aqueous solutions.
- Prodrug design : Introduce phosphate esters or PEGylated side chains for improved bioavailability .
Data Contradictions and Validation
- Synthetic yields : Reported yields for analogous compounds vary (50–90%) due to differences in catalyst loading or workup protocols. Validate via triplicate experiments .
- Biological activity : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use standardized protocols (e.g., Eurofins Panlabs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
